molecular formula C17H21F3N8O2 B4313754 N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Cat. No.: B4313754
M. Wt: 426.4 g/mol
InChI Key: FRXVRCGLFMACIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a nitro-substituted trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative.

Scientific Research Applications

N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and trifluoromethylphenyl moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-6-({4-[4-nitrophenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
  • N,N-dimethyl-6-({4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-N,2-N-dimethyl-6-[[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N8O2/c1-25(2)16-23-14(22-15(21)24-16)10-26-5-7-27(8-6-26)13-4-3-11(28(29)30)9-12(13)17(18,19)20/h3-4,9H,5-8,10H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVRCGLFMACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 3
Reactant of Route 3
N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 4
N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 5
Reactant of Route 5
N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 6
Reactant of Route 6
N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.